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molecular formula C7H8N2OS B8756367 (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

Cat. No. B8756367
M. Wt: 168.22 g/mol
InChI Key: WIYZSXHKFDEGMI-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of 3-Methylimidazo[2,1-b]thiazole-5-methanol (FIG. C-5) (0.9 g) in DMF (10 mL) was diluted with toluene (200 mL), treated with MnO2 (3.0), and azeotropically distilled for 1.5 hours. The suspension was filtered and the filtrate was concentrated to 10 mL. The concentrate was diluted with ice water and the precipitated 3-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde (FIG. C-6) (0.665 g) was filtered. An aliquot (225 mg) was recrystallized from ethyl acetate-hexane to yield pure 3-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde (FIG. C-6) (202 mg), m.p. 163-165°.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]2[C:9]([CH2:10][OH:11])=[CH:8][N:7]=[C:4]2[S:5][CH:6]=1>CN(C=O)C.C1(C)C=CC=CC=1.O=[Mn]=O>[CH3:1][C:2]1[N:3]2[C:9]([CH:10]=[O:11])=[CH:8][N:7]=[C:4]2[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC=1N2C(SC1)=NC=C2CO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
azeotropically distilled for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 10 mL
ADDITION
Type
ADDITION
Details
The concentrate was diluted with ice water
FILTRATION
Type
FILTRATION
Details
the precipitated 3-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde (FIG. C-6) (0.665 g) was filtered
CUSTOM
Type
CUSTOM
Details
An aliquot (225 mg) was recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1N2C(SC1)=NC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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